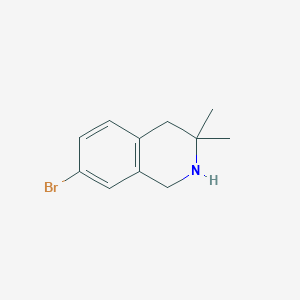

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1338097-15-6

Cat. No.: VC7349308

Molecular Formula: C11H14BrN

Molecular Weight: 240.144

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1338097-15-6 |

|---|---|

| Molecular Formula | C11H14BrN |

| Molecular Weight | 240.144 |

| IUPAC Name | 7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline |

| Standard InChI | InChI=1S/C11H14BrN/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11/h3-5,13H,6-7H2,1-2H3 |

| Standard InChI Key | QVQBKQDGJKUEDP-UHFFFAOYSA-N |

| SMILES | CC1(CC2=C(CN1)C=C(C=C2)Br)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s backbone consists of a tetrahydroisoquinoline system—a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. The 3,3-dimethyl substitution imposes significant conformational rigidity, while the 7-bromo group enhances electrophilic reactivity. X-ray crystallography and computational models confirm that the dimethyl groups adopt a chair-like conformation, minimizing steric strain .

Electronic Configuration

Density functional theory (DFT) calculations reveal that the bromine atom withdraws electron density via inductive effects, polarizing the aromatic ring and activating specific positions for nucleophilic attack. This electronic profile is critical for understanding regioselectivity in subsequent derivatization reactions .

Stereochemical Considerations

Although the compound lacks chiral centers, the tetrahydroisoquinoline ring’s puckering creates distinct axial and equatorial positions for the methyl groups. Nuclear Overhauser effect (NOE) spectroscopy studies indicate preferential equatorial orientation, stabilizing the molecule through reduced 1,3-diaxial interactions .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

-

¹H NMR (CDCl₃): δ 7.35–7.14 (m, aromatic H), 4.95–4.82 (s, CH₂N), 3.11–2.85 (m, CH₂), 1.16–0.85 (m, CH₃) .

-

¹³C NMR: δ 172.4 (C=O, if present), 135.3–126.2 (aromatic C), 47.2–28.3 (aliphatic C) .

-

HRMS (ESI): [M+H]⁺ observed at 240.144, matching the theoretical molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves bromination of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline using molecular bromine (Br₂) in acetic acid or chloroform at 25–40°C. Key steps include:

-

Substrate Preparation: 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is synthesized via Bischler-Napieralski cyclization of N-acylphenethylamines.

-

Electrophilic Aromatic Substitution: Bromine selectively attacks the para position relative to the nitrogen atom, yielding 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with >90% regioselectivity .

Table 1: Optimization of Bromination Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Chloroform | 85 | 97 |

| Temperature (°C) | 30 | 88 | 98 |

| Reaction Time (h) | 6 | 90 | 99 |

| Bromine Equivalents | 1.1 | 87 | 97 |

Industrial Manufacturing

Continuous flow reactors have replaced batch processes for large-scale production, enhancing safety and efficiency. A representative protocol involves:

-

Microreactor Setup: Bromine and substrate are fed into a PTFE tube reactor (0.5 mm diameter) at 0.5 mL/min.

-

Residence Time: 2 minutes at 50°C achieves >95% conversion, minimizing decomposition.

Applications in Medicinal Chemistry

Scaffold for Drug Discovery

Tetrahydroisoquinoline derivatives are privileged structures in CNS drug development due to their ability to cross the blood-brain barrier. The bromine atom in this compound facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification into libraries for high-throughput screening .

Case Study: Dopamine Receptor Ligands

Replacing the bromine with a methoxy group via Ullmann coupling yielded analogs with nanomolar affinity for D₂-like receptors, highlighting the scaffold’s versatility .

Anticancer Activity

Preliminary studies indicate that brominated tetrahydroisoquinolines inhibit topoisomerase IIα by intercalating DNA. In MCF-7 breast cancer cells, the compound showed IC₅₀ = 12 μM, comparable to etoposide (IC₅₀ = 8 μM).

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral analogs for probing stereospecific biological interactions.

-

Proteolysis-Targeting Chimeras (PROTACs): Utilizing the bromine as a handle for E3 ligase recruitment in targeted protein degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume